
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as CFM-4, is a potent inhibitor of the protein kinase CK2. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and viral infections.
Mechanism of Action
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a potent inhibitor of CK2, a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, apoptosis, and DNA repair. CK2 has been shown to be overexpressed in many types of cancer, making it an attractive target for cancer therapy.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide binds to the ATP-binding site of CK2, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in various cellular systems. In cancer cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth. In neuronal cells, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects, preventing cell death and reducing oxidative stress. In cell culture models of HIV, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit viral replication.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its potency as a CK2 inhibitor. This makes it an attractive compound for use in both in vitro and in vivo studies of CK2 function and regulation. However, one limitation of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental systems.
Future Directions
There are a number of potential future directions for research on N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors, which could have improved therapeutic efficacy and fewer off-target effects. Another area of interest is the development of novel drug delivery systems for N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, which could improve its solubility and bioavailability. Finally, there is interest in exploring the potential of N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide for the treatment of other diseases, such as viral infections and neurological disorders.
Synthesis Methods
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-fluoroaniline with 2-methylthio-6-methylpyrimidine-4-carboxylic acid, followed by coupling with methyl isocyanate. The yield of this reaction is typically around 50-60%, and the purity of the resulting compound can be improved through recrystallization.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases. One of the main areas of research has been in the treatment of cancer, where CK2 has been shown to play a critical role in tumor growth and survival. N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation, increased apoptosis, and reduced tumor growth in animal models.
In addition to cancer, N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. CK2 has been shown to play a role in the development and progression of these diseases, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective effects in animal models.
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has also been studied for its potential antiviral activity, particularly against HIV. CK2 has been shown to play a role in the replication of HIV, and N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit HIV replication in cell culture models.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3OS/c1-7-5-11(18-13(16-7)20-2)12(19)17-10-4-3-8(14)6-9(10)15/h3-6H,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYKUWSZBCRIKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)C(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2364123.png)
![(E)-2-Cyano-N-cyclohexyl-3-[4-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-3-ethoxyphenyl]prop-2-enamide](/img/structure/B2364126.png)
![N-[(2-Methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2364127.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2364128.png)
![N-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2364129.png)


![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2364133.png)



![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2364144.png)
![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
